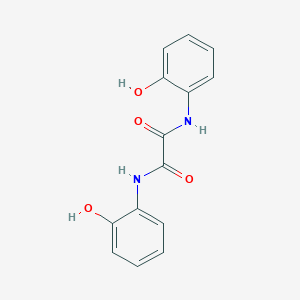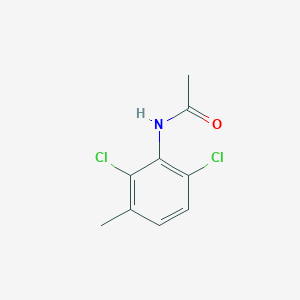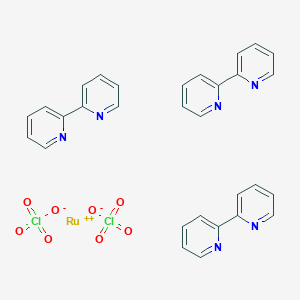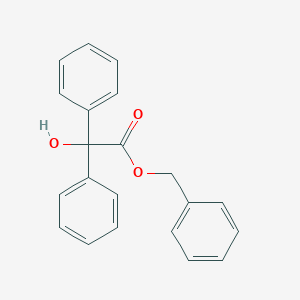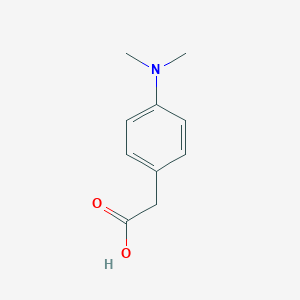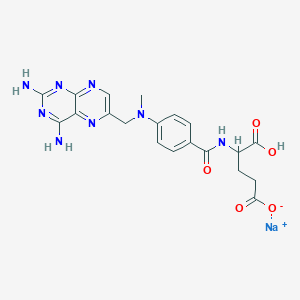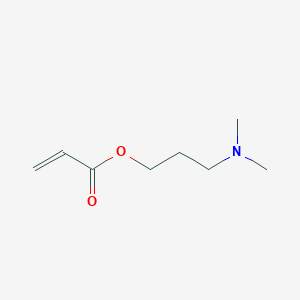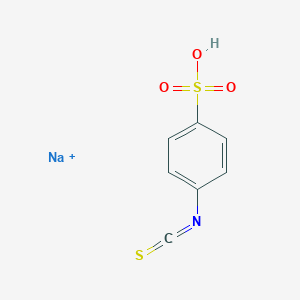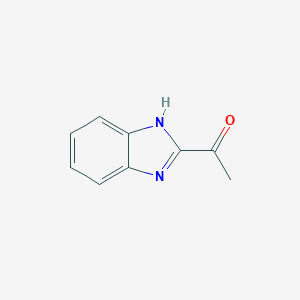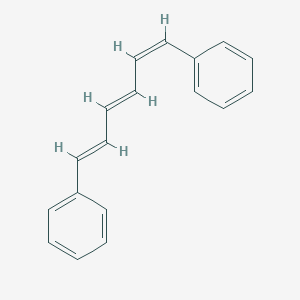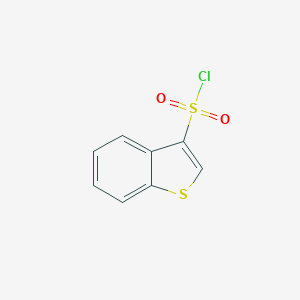
palmitoleoyl-CoA
Vue d'ensemble
Description
Palmitoleoyl-CoA is a group of stereoisomers and a subclass of fatty acyl-CoA . It is an “activated” form of palmitic acid .
Synthesis Analysis
Palmitoleoyl coenzyme A (Palmitoleoyl-CoA) may be used in comparative long chain fatty acyl-CoA studies . Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively .Molecular Structure Analysis
The structural model of human PORCN accommodates palmitoleoyl-CoA and Wnt hairpin 2 in two tunnels in the conserved catalytic core .Chemical Reactions Analysis
Palmitoleoyl coenzyme A lithium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis
Palmitoleoyl coenzyme A (Palmitoleoyl-CoA) may be used in comparative long chain fatty acyl-CoA studies such as the effects of long-chain acyl-coenzyme A esters on cardiac K (ATP) channels and lipotoxic footprinting .Applications De Recherche Scientifique
Role in Inflammation and Metabolic Diseases
Palmitoleic acid, a monounsaturated fatty acid synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1, has been increasingly considered as a biomarker of health with key functions in physiology and pathophysiology . It has been shown to regulate different metabolic processes such as increasing insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Role in Nonalcoholic Fatty Liver Disease
Research has shown that palmitoleic acid plays a significant role in metabolic diseases such as nonalcoholic fatty liver disease . However, its role in humans is not fully understood, and is sometimes controversial .
Role in Cancer
Studies have shown diverse effects of palmitoleic acid in cancer among cell lines, animal models, and humans . The multiplicity of effects reported for palmitoleic acid and the compartmentalized manner in which they often occur, may suggest the overlapping actions of multiple isomers being present at the same or neighboring locations .
Role in Protein Localization
Palmitoylation, which involves the reversible posttranslational addition of palmitate to cysteines, promotes membrane binding and regulates subcellular localization . Mislocalization of proteins can offset cellular balance, influencing whether a cell lives or dies .
Role in Diseases and Disorders of the Nervous System
Palmitoylation has been found to play a pivotal role in diseases and disorders of the nervous system . Aberrant palmitoylation may play a pivotal role in the balance of cell death and survival .
Role in Immune System
Global profiling of immune cells has identified a large body of S-palmitoylated immunity-associated proteins . This suggests that palmitoylation plays a significant role in the immune system .
Mécanisme D'action
Target of Action
Palmitoleoyl-CoA, also known as palmitoleyl-CoA, primarily targets the Porcupine (PORCN) protein . PORCN is an endoplasmic reticulum membrane protein that mediates the palmitoleoylation of Wnt proteins . Wnt proteins play crucial roles in cell growth, development, and metabolic balance . PORCN uses palmitoleoyl-CoA as a substrate and is highly specific to the Wnt signaling pathway, making it a significant target in Wnt-related cancers .
Mode of Action
Palmitoleoyl-CoA interacts with its target, PORCN, to facilitate the palmitoleoylation of Wnt proteins . This modification is crucial for the proper functioning of Wnt proteins. The palmitoleoyl group from palmitoleoyl-CoA is transferred to a cysteine residue of the target protein, facilitated by an enzymatic family of Asp-His-His-Cys (DHHC)-containing transmembrane protein acyltransferases .
Biochemical Pathways
Palmitoleoyl-CoA is involved in several biochemical pathways. It is synthesized directly from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 . Once synthesized, it can participate in the Wnt signaling pathway by interacting with PORCN . It also plays a role in the beta-oxidation process within the mitochondria . Furthermore, it is a starting substrate, along with serine, for sphingolipid biosynthesis .
Pharmacokinetics
The pharmacokinetics of palmitoleoyl-CoA involve its synthesis, transport, and degradation. It is synthesized from palmitic acid and can be transported into the mitochondrial matrix by the carnitine shuttle system for beta-oxidation . The process of palmitoylation and depalmitoylation, facilitated by enzymes like acyl-protein thioesterases (APT1 and APT2), regulates its levels within the cell .
Result of Action
The action of palmitoleoyl-CoA results in several molecular and cellular effects. Its interaction with PORCN leads to the palmitoleoylation of Wnt proteins, which is crucial for their function . In the mitochondria, it participates in beta-oxidation, contributing to energy production . It also plays a role in the synthesis of sphingolipids .
Action Environment
The action of palmitoleoyl-CoA is influenced by various environmental factors. For instance, the presence of other molecules like ATP and CoA is necessary for its synthesis . Additionally, the activity of enzymes like PORCN and APT1, which facilitate its interaction with Wnt proteins and its depalmitoylation respectively, can affect its function . The cellular environment, including factors like pH and temperature, may also influence its stability and efficacy.
Orientations Futures
Recent progress in structural and functional understanding of membrane bound O-acyltransferases (MBOATs) has brought an explosion of structural information for multiple MBOAT family members . These studies enable comparison of MBOAT structure and function across members catalyzing modifications of all three substrate classes . This structural model enhances our mechanistic understanding of PORCN substrate recognition and catalysis, as well as the inhibition of its enzymatic activity, and can facilitate the development of improved inhibitors and the understanding of disease-relevant PORCN mutants .
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOCCWNZAOZTL-MDMKAECGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316783 | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18198-76-0 | |
| Record name | Palmitoleoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is palmitoleoyl-CoA and what is its significance in biological systems?
A1: Palmitoleoyl-CoA, also known as palmitoleyl-CoA, is a naturally occurring fatty acyl-coenzyme A ester. It plays a crucial role in lipid metabolism, particularly as a key intermediate in the synthesis of more complex lipids such as triglycerides and phospholipids. [, , , , , , ]
Q2: What is the structure of palmitoleoyl-CoA and its molecular formula and weight?
A2: Palmitoleoyl-CoA consists of a palmitoleic acid (16:1n7) molecule attached via a thioester linkage to coenzyme A. Its molecular formula is C₃₉H₇₀N₇O₁₇P₃S and its molecular weight is 918.05 g/mol. [, , , , ]
Q3: How does palmitoleoyl-CoA interact with enzymes involved in lipid metabolism?
A3: Palmitoleoyl-CoA acts as a substrate for various enzymes involved in lipid metabolism. For instance, it is a substrate for elongases, enzymes that catalyze the extension of fatty acid chains, and for acyltransferases, enzymes responsible for transferring acyl groups from acyl-CoA molecules to other molecules such as glycerol-3-phosphate in phospholipid synthesis. [, , , ]
Q4: Are there different specificities for palmitoleoyl-CoA among various acyltransferases?
A4: Yes, studies have shown varying affinities and preferences for palmitoleoyl-CoA among different acyltransferases. For example, in rat liver microsomes, the partially purified 1-acylglycerophosphate acyltransferase demonstrates a higher preference for oleoyl-CoA over palmitoleoyl-CoA, while the 2-acylglycerophosphate acyltransferase exhibits a greater selectivity for saturated acyl-CoA esters like stearoyl-CoA. [, ]
Q5: How does palmitoleoyl-CoA contribute to the regulation of fatty acid composition in cells?
A5: Palmitoleoyl-CoA, along with its precursor palmitoyl-CoA, plays a significant role in regulating the balance between saturated and unsaturated fatty acids in cellular lipids. This balance is crucial for maintaining membrane fluidity and integrity. [, , , ]
Q6: Can you explain the role of palmitoleoyl-CoA in the context of stearoyl-CoA desaturase (SCD) activity?
A6: SCD is a key enzyme that catalyzes the desaturation of saturated fatty acids like palmitoyl-CoA and stearoyl-CoA to produce palmitoleoyl-CoA and oleoyl-CoA, respectively. Therefore, the activity of SCD directly impacts the cellular levels of palmitoleoyl-CoA and influences the overall fatty acid composition. [, , , ]
Q7: How does dietary manipulation affect palmitoleoyl-CoA levels in different tissues?
A7: Dietary changes can significantly influence the expression and activity of enzymes involved in lipid metabolism, including those that utilize palmitoleoyl-CoA. For example, a high-sucrose, very low-fat diet has been shown to increase the expression of SCD1 in the intestine, potentially leading to alterations in palmitoleoyl-CoA levels and affecting downstream lipid metabolism. [, ]
Q8: What is the role of palmitoleoyl-CoA in the context of KATP channels in cardiac muscle cells?
A8: Research suggests that palmitoleoyl-CoA, along with its precursor palmitoleic acid, can directly interact with and modulate the activity of KATP channels in cardiac muscle cells. This interaction can affect the channels' sensitivity to ATP, potentially influencing cardiac function. [, ]
Q9: How does temperature affect the utilization of palmitoleoyl-CoA in fish?
A9: Studies on Antarctic fish, which naturally encounter cold environments, have shown that their muscle tissues exhibit a preference for catabolizing monoenoic fatty acids like palmitoleoyl-CoA. This preference is likely linked to adaptations in their metabolic enzymes, such as carnitine palmitoyltransferase (CPT), which display higher activity with palmitoleoyl-CoA as a substrate compared to saturated fatty acyl-CoAs. [, ]
Q10: Are there any specific analytical methods used to study palmitoleoyl-CoA?
A10: Various analytical techniques are employed to study palmitoleoyl-CoA and related fatty acyl-CoAs. These methods include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with mass spectrometry (MS) for identification and structural characterization. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



